

Unveiling the Crystal Architecture of Cerium(III) Trifluoromethanesulfonate: A Technical Guide

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Compound of Interest

Compound Name: Cerium trifluoromethanesulfonate

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This technical guide provides an in-depth analysis of the crystal structure of cerium(III) trifluoromethanesulfonate, a compound of significant interest in organic synthesis and catalysis. Due to the hygroscopic nature of lanthanide triflates, this document focuses on the well-characterized nonahydrate form, --INVALID-LINK--₃. While a definitive crystal structure for the anhydrous form is not publicly available, the nonahydrated lanthanide triflates form an isomorphous series, allowing for a detailed structural elucidation based on representative crystallographic data.

Introduction

Cerium(III) trifluoromethanesulfonate, often referred to as cerium(III) triflate ($\text{Ce}(\text{OTf})_3$), is a powerful Lewis acid catalyst utilized in a variety of organic transformations. Its stability in aqueous media makes it an attractive alternative to traditional Lewis acids.^[1] Understanding the precise three-dimensional arrangement of atoms within its crystal lattice is paramount for comprehending its catalytic activity, stability, and interaction with substrates at a molecular level. This guide summarizes the key crystallographic features, experimental protocols for its synthesis and analysis, and a logical workflow for its structural determination.

Crystallographic Data

The crystal structure of cerium(III) trifluoromethanesulfonate nonahydrate is isomorphous with other early lanthanide trifluoromethanesulfonate nonahydrates. The crystallographic data

presented here is based on the well-characterized lanthanum analogue, --INVALID-LINK--₃, which crystallizes in the hexagonal $P6_3/m$ space group.

Table 1: Crystal Data and Structure Refinement Parameters for a Representative Lanthanide(III) Trifluoromethanesulfonate Nonahydrate

Parameter	Value
Empirical Formula	$C_3H_{18}CeF_9O_{18}S_3$
Formula Weight	749.38 g/mol
Crystal System	Hexagonal
Space Group	$P6_3/m$
Lattice Parameters	
a	~13.7 Å
c	~7.5 Å
Volume	~1250 Å ³
Z (formula units/cell)	2

Table 2: Selected Bond Distances and Angles

Bond/Angle	Length (Å) / Angle (°)	Description
Ce-O (prismatic)	~2.5 Å	Distance to the six water molecules forming the trigonal prism
Ce-O (capping)	~2.6 Å	Distance to the three water molecules capping the faces of the prism
O-Ce-O	Varies	Angles defining the tricapped trigonal prismatic coordination

The structure consists of a complex cation, $[\text{Ce}(\text{H}_2\text{O})_9]^{3+}$, and three trifluoromethanesulfonate (CF_3SO_3^-) anions. The cerium ion is nine-coordinate, surrounded by nine water molecules that form a tricapped trigonal prism. This coordination geometry is a hallmark of the hydrated trivalent lanthanide ions.

Experimental Protocols

Synthesis and Crystallization of $\text{Ce}(\text{H}_2\text{O})_9\text{SO}_3\text{F}_3$

A general and reliable method for the synthesis of lanthanide trifluoromethanesulfonate nonahydrates involves the reaction of the corresponding lanthanide oxide with aqueous triflic acid.^[1]

Materials:

- Cerium(III) oxide (Ce_2O_3)
- Triflic acid ($\text{CF}_3\text{SO}_3\text{H}$)
- Deionized water

Procedure:

- Cerium(III) oxide is slowly added to a stirred aqueous solution of triflic acid. The stoichiometry is based on the following reaction: $\text{Ce}_2\text{O}_3 + 6 \text{CF}_3\text{SO}_3\text{H} + 15 \text{H}_2\text{O} \rightarrow 2 [\text{Ce}(\text{H}_2\text{O})_9\text{SO}_3\text{F}_3] + 3 \text{H}_2\text{O}$
- The mixture is stirred at room temperature until the cerium oxide has completely dissolved, resulting in a clear or slightly colored solution.
- The solution is filtered to remove any unreacted starting material or impurities.
- Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of the solvent at room temperature over several days to weeks. The resulting crystals are typically colorless or pale yellow.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure is achieved through single-crystal X-ray diffraction.

Instrumentation:

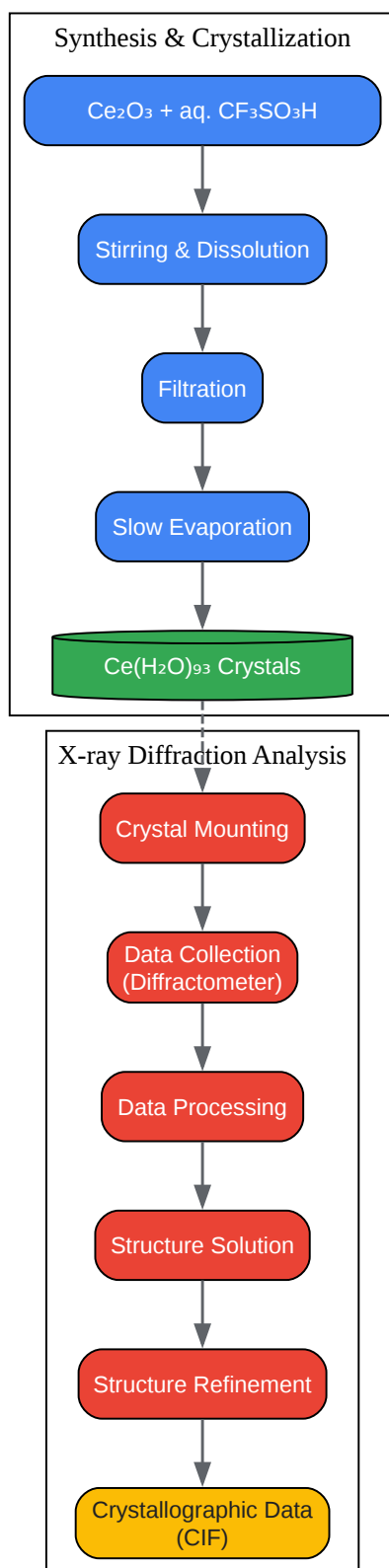
- A four-circle single-crystal X-ray diffractometer equipped with a CCD or CMOS detector.[2]
- A monochromatic X-ray source, typically Mo-K α radiation ($\lambda = 0.71073 \text{ \AA}$).[2]
- Cryostream for maintaining the crystal at a low temperature (e.g., 100 K) during data collection to minimize thermal vibrations.

Procedure:

- **Crystal Mounting:** A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoloop or a glass fiber with a non-interfering adhesive.[3]
- **Data Collection:** The mounted crystal is placed on the diffractometer and cooled. The diffractometer collects a series of diffraction images at various crystal orientations.
- **Data Processing:** The collected images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.
- **Structure Solution and Refinement:** The processed data is used to solve the crystal structure using direct methods or Patterson synthesis, followed by refinement using full-matrix least-squares methods to obtain the final atomic coordinates, bond lengths, and angles.

Visualizations

The following diagrams illustrate the logical workflow of the crystal structure analysis.



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Caption: Experimental workflow for the synthesis and crystal structure determination of cerium(III) trifluoromethanesulfonate nonahydrate.

Conclusion

The crystal structure of cerium(III) trifluoromethanesulfonate nonahydrate is characterized by a nine-coordinate cerium ion in a tricapped trigonal prismatic geometry, surrounded by trifluoromethanesulfonate counter-anions. This well-defined structure, which is representative of the early lanthanide triflate nonahydrates, provides a crucial foundation for understanding its catalytic mechanism and for the rational design of new catalysts and materials. The experimental protocols outlined in this guide offer a clear path for the synthesis and structural verification of this important compound.

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: info@benchchem.com